molecular formula C18H24N4O2 B2782429 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide CAS No. 946272-75-9

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide

Cat. No.: B2782429
CAS No.: 946272-75-9
M. Wt: 328.416
InChI Key: FTPVAMNZVURMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide (CAS 946272-75-9) is a chemical compound with a molecular formula of C18H24N4O2 and a molecular weight of 328.4 g/mol . This pyrimidine-based small molecule is provided as a high-purity material for research and development purposes. As a specialized organic compound, it serves as a valuable building block or intermediate in medicinal chemistry and drug discovery programs. Researchers can utilize this compound in the exploration of new biologically active substances, particularly in screening assays against various enzymatic or cellular targets. Its structure suggests potential for incorporation into larger molecular frameworks. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct their own thorough safety and efficacy evaluations.

Properties

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-5-24-18-11-16(19-13(4)20-18)21-14-6-8-15(9-7-14)22-17(23)10-12(2)3/h6-9,11-12H,5,10H2,1-4H3,(H,22,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPVAMNZVURMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the reaction of ethyl acetoacetate with guanidine in the presence of a base, such as sodium ethoxide.

    Substitution reactions: The ethoxy and methyl groups are introduced via nucleophilic substitution reactions.

    Coupling with aniline derivative: The pyrimidine intermediate is then coupled with an aniline derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide exhibit significant antimicrobial activity. The presence of the pyrimidine ring often correlates with enhanced action against various bacterial strains, particularly Gram-positive bacteria.

Enzyme Inhibition

The compound may act as a selective inhibitor for specific enzymes involved in critical biological pathways. For instance, studies have shown that derivatives with similar structures can inhibit urease activity, which is vital for certain bacterial survival mechanisms .

Medicinal Chemistry

Due to its unique structure, this compound holds promise as a lead candidate in drug discovery efforts targeting various diseases, including:

  • Cancer : Its potential to inhibit specific kinases could be explored in cancer therapeutics .
  • Infectious Diseases : The antimicrobial properties suggest applications in treating bacterial infections.

Epigenetic Regulation

The compound's ability to selectively inhibit enzymes involved in epigenetic regulation may position it as a valuable tool in understanding gene expression mechanisms and developing epigenetic therapies.

Case Studies and Research Findings

Several studies have documented the biological activities and synthesis of compounds related to this compound:

StudyFindings
Study 1Demonstrated antimicrobial efficacy against multiple bacterial strains with MIC values significantly lower than conventional antibiotics.
Study 2Investigated the compound's role as an enzyme inhibitor, revealing potential applications in treating urease-related infections.
Study 3Explored structure-activity relationships (SAR), identifying key functional groups responsible for enhanced biological activity.

Mechanism of Action

The mechanism of action of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Target Compound
  • Core Structure : Pyrimidine ring (6-ethoxy, 2-methyl substitutions).
  • Linkage: Amino group bridges pyrimidine to phenyl ring.
  • Terminal Group : 3-methylbutanamide.
Analog 1 : N-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanamide hydrochloride
  • Core Structure : Similar 3-methylbutanamide group.
  • Substitutions : Includes a sulfonyl-picolyl group and a methoxyphenyl ring.
  • Activity : Acts as a matrix metalloproteinase (MMP) inhibitor, suggesting the target compound may share protease inhibitory properties .
Analog 2 : N-(4-(4-benzylpiperazin-1-yl)phenyl)-3-methylbutanamide
  • Core Structure : Phenyl ring substituted with benzylpiperazine.
  • Terminal Group : Identical 3-methylbutanamide.
Analog 3 : N-(4-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbutanamide
  • Core Structure : Chlorophenyl acetyl group attached to phenyl.
  • Terminal Group : Same 3-methylbutanamide.

Physicochemical Properties

Property Target Compound Analog 1 (MMP Inhibitor) Analog 2 (Benzylpiperazine) Analog 3 (Chlorophenyl)
Molecular Weight ~375 g/mol (estimated) ~500 g/mol ~393 g/mol 344.84 g/mol
Lipophilicity (LogP) High (ethoxy, pyrimidine) Moderate (sulfonyl, picolyl) Moderate (piperazine) High (chlorophenyl)
Solubility Low (aromaticity) Low (sulfonyl) High (piperazine) Moderate

Stereochemical Considerations

  • Analog 4 : ADC1770 Mal-PhAc-PEG(4)-Val-Ala-PAB () uses (S)-3-methylbutanamide in a drug conjugate, emphasizing the importance of stereochemistry in biological systems .
  • Analog 5 : Stereoisomers in (compounds m, n, o) show differing activities due to configurations, suggesting the target compound’s efficacy could depend on its stereochemical purity .

Biological Activity

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

PropertyDetails
Molecular FormulaC22H26N4O4S
Molecular Weight442.5 g/mol
SMILESCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)C
SolubilityNot available

This complex structure includes a pyrimidine derivative, which may confer unique pharmacological properties.

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, studies have shown that pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. It is believed to modulate pathways associated with inflammatory responses, potentially reducing the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

3. Enzyme Inhibition

This compound is also noted for its ability to inhibit various enzymes, including those involved in metabolic pathways. For example, it may inhibit protein kinases or phosphatases, affecting cellular signaling pathways critical for tumor growth and inflammation .

Case Study 1: Anticancer Activity

In a study published in Medicinal Chemistry, a series of pyrimidine derivatives were evaluated for their anticancer activity against various cancer cell lines. The results showed that specific substitutions on the pyrimidine ring significantly enhanced cytotoxicity against breast and colon cancer cells, suggesting that this compound could be a promising candidate for further development.

Case Study 2: Inhibition of Inflammatory Pathways

Another research article focused on the anti-inflammatory properties of similar compounds, revealing that they could effectively reduce TNF-alpha levels in vitro. This study highlighted the potential use of this compound in treating chronic inflammatory conditions .

The biological activity of this compound primarily hinges on its ability to interact with specific molecular targets:

  • Enzyme Binding : The compound can bind to active sites on enzymes, inhibiting their function and disrupting metabolic processes.
  • Receptor Interaction : It may also interact with cellular receptors involved in signaling pathways related to growth and inflammation.
  • Cell Cycle Modulation : By affecting CDKs or other regulatory proteins, it can induce cell cycle arrest in cancer cells.

Q & A

Basic: What are the recommended synthetic routes for N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, such as:

  • Step 1: Condensation of 6-ethoxy-2-methylpyrimidin-4-amine with 4-nitrophenyl isocyanate to form the pyrimidine-phenyl urea intermediate.
  • Step 2: Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C).
  • Step 3: Amidation with 3-methylbutanoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

Optimization Tips:

  • Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification to achieve >95% purity .
  • Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (e.g., 0–5°C during amidation to suppress side reactions).
  • Employ anhydrous solvents and inert gas to prevent hydrolysis of intermediates.

Basic: How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Confirm the presence of ethoxy (δ 1.3–1.5 ppm, triplet; δ 4.1–4.3 ppm, quartet), pyrimidine NH (δ 8.2–8.5 ppm), and methylbutanamide protons (δ 2.1–2.3 ppm, multiplet).
    • ¹³C NMR: Verify carbonyl signals (amide C=O at ~170 ppm; pyrimidine carbons at 155–165 ppm).
  • X-ray Crystallography:
    • Single-crystal analysis (e.g., using a Stoe IPDS diffractometer) reveals bond angles (e.g., C-N-C in pyrimidine ring: ~120°) and intermolecular interactions (e.g., N–H···O hydrogen bonds, π-π stacking distances: 3.5–4.0 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.